molecular formula C17H16N2S B3419484 2-(P-Dimethylaminostyryl)benzothiazole CAS No. 144528-14-3

2-(P-Dimethylaminostyryl)benzothiazole

Cat. No.: B3419484
CAS No.: 144528-14-3
M. Wt: 280.4 g/mol
InChI Key: MVMOMSLTZMMLJR-FMIVXFBMSA-N
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Description

2-(P-Dimethylaminostyryl)benzothiazole is an organic compound with the molecular formula C17H16N2S. It is a derivative of benzothiazole, characterized by the presence of a dimethylaminostyryl group attached to the benzothiazole ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-(P-Dimethylaminostyryl)benzothiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can be oxidized to the corresponding quinoline derivatives under strong alkaline conditions . This compound is known to interact with enzymes involved in oxidative processes, influencing their activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior, including alterations in metabolic activity and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways. This interaction can lead to the inhibition or activation of certain enzymes, resulting in changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its stability may be affected by environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interaction with specific enzymes can alter the flow of metabolites through biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with cellular components and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-Dimethylaminostyryl)benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminothiophenol with p-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(P-Dimethylaminostyryl)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong bases such as sodium hydroxide or potassium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products Formed:

Scientific Research Applications

2-(P-Dimethylaminostyryl)benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(P-Dimethylaminostyryl)benzoxazole
  • 2-(P-Dimethylaminostyryl)napthothiazole

Comparison: 2-(P-Dimethylaminostyryl)benzothiazole is unique due to its benzothiazole core, which imparts distinct photophysical properties compared to its benzoxazole and napthothiazole analogs. The presence of the sulfur atom in the benzothiazole ring enhances its electron-donating ability, leading to stronger fluorescence and better performance in optoelectronic applications .

Properties

IUPAC Name

4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-19(2)14-10-7-13(8-11-14)9-12-17-18-15-5-3-4-6-16(15)20-17/h3-12H,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMOMSLTZMMLJR-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628-58-6, 144528-14-3
Record name 2-(p-Dimethylaminostyryl)benzothiazole
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Record name Benzenamine,N-dimethyl-
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Record name Benzenamine, 4-[2-(2-benzothiazolyl)ethenyl]-N,N-dimethyl-
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Record name 4-[2-(2-benzothiazol-2-yl)vinyl]-N,N-dimethylaniline
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Record name trans-2-[4-(Dimethylamino)styryl]benzothiazole
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Record name 2-(P-DIMETHYLAMINOSTYRYL)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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